molecular formula C8H24BN B7803658 Tetraethylammonium borohydride

Tetraethylammonium borohydride

Cat. No.: B7803658
M. Wt: 145.10 g/mol
InChI Key: JFXPWTFDWBWOAZ-UHFFFAOYSA-N
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Description

Tetraethylammonium borohydride is a chemical compound with the molecular formula (C₂H₅)₄N(BH₄). It is a quaternary ammonium borohydride, consisting of a tetraethylammonium cation and a borohydride anion. This compound is known for its reducing properties and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylammonium borohydride can be synthesized by reacting sodium borohydride with tetraethylammonium hydroxide in an organic solvent. The reaction typically proceeds as follows:

NaBH4+(C2H5)4N(OH)(C2H5)4N(BH4)+NaOH\text{NaBH}_4 + \text{(C}_2\text{H}_5\text{)}_4\text{N(OH)} \rightarrow \text{(C}_2\text{H}_5\text{)}_4\text{N(BH}_4\text{)} + \text{NaOH} NaBH4​+(C2​H5​)4​N(OH)→(C2​H5​)4​N(BH4​)+NaOH

The reaction is carried out under controlled conditions to ensure the purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through distillation and crystallization processes .

Chemical Reactions Analysis

Types of Reactions: Tetraethylammonium borohydride primarily undergoes reduction reactions due to the presence of the borohydride anion. It can reduce various organic and inorganic compounds, including aldehydes, ketones, and metal ions .

Common Reagents and Conditions:

    Reduction of Aldehydes and Ketones: this compound can reduce aldehydes and ketones to their corresponding alcohols under mild conditions.

    Reduction of Metal Ions: It can reduce metal ions to their elemental forms or lower oxidation states.

Major Products:

Scientific Research Applications

Tetraethylammonium borohydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetraethylammonium borohydride involves the transfer of hydride ions (H⁻) from the borohydride anion to the substrate. This hydride transfer reduces the substrate, resulting in the formation of the corresponding reduced product. The molecular targets and pathways involved depend on the specific substrate being reduced .

Comparison with Similar Compounds

    Tetrabutylammonium Borohydride: Similar in structure but with butyl groups instead of ethyl groups.

    Sodium Borohydride: A simpler borohydride compound with sodium as the cation.

    Potassium Borohydride: Similar to sodium borohydride but with potassium as the cation.

Uniqueness: Tetraethylammonium borohydride is unique due to its quaternary ammonium structure, which provides it with distinct solubility and reactivity properties compared to other borohydrides. Its ability to act as a phase-transfer catalyst and its stability in organic solvents make it particularly valuable in various chemical processes .

Properties

IUPAC Name

boranuide;tetraethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.BH4/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H4/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXPWTFDWBWOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH4-].CC[N+](CC)(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24BN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17083-85-1
Record name Ethanaminium, N,N,N-triethyl-, tetrahydroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17083-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraethylammonium borohydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017083851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanaminium, N,N,N-triethyl-, tetrahydroborate(1-) (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetraethylammonium tetrahydroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRAETHYLAMMONIUM BOROHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD2KD99MRX
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium borohydride
Reactant of Route 2
Tetraethylammonium borohydride

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